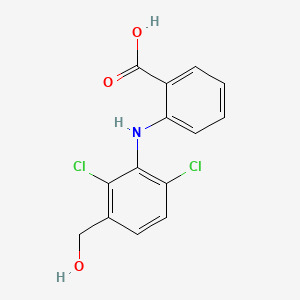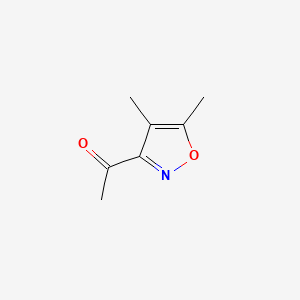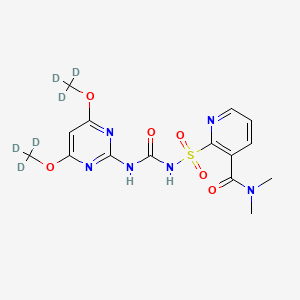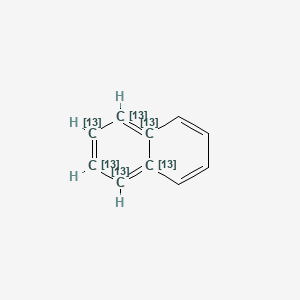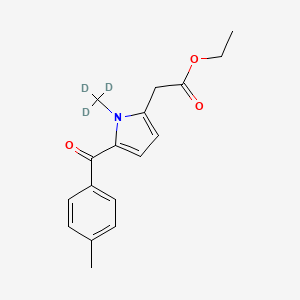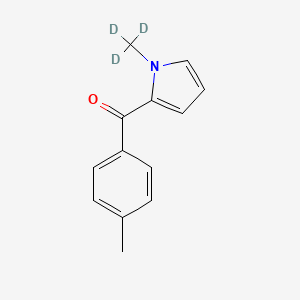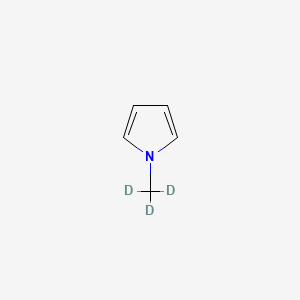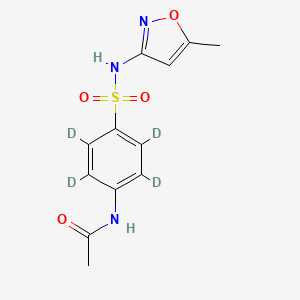
N-Acetyl Sulfamethoxazole-d4 (major)
描述
N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled compound used primarily as an internal standard in analytical chemistry. It is a derivative of sulfamethoxazole, a sulfonamide antibiotic. The compound is labeled with deuterium, which replaces specific hydrogen atoms, allowing for precise quantification in mass spectrometry applications .
作用机制
Target of Action
N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled metabolite of Sulfamethoxazole . Its primary targets are the same as those of Sulfamethoxazole, which is a synthetic antimicrobial agent used to treat various bacterial infections .
Mode of Action
N-Acetyl Sulfamethoxazole-d4 (major) functions as an internal standard for the quantification of Sulfamethoxazole in biological samples using mass spectrometry . It acts by replacing specific hydrogen atoms with deuterium, allowing for accurate measurement of Sulfamethoxazole levels in experimental samples .
Biochemical Pathways
The biochemical pathways affected by N-Acetyl Sulfamethoxazole-d4 (major) are the same as those affected by Sulfamethoxazole. Sulfamethoxazole belongs to the class of sulfonamide drugs, which inhibit bacterial synthesis of dihydrofolic acid, thereby suppressing bacterial growth and reproduction .
Pharmacokinetics
Through its isotopic labeling, N-Acetyl Sulfamethoxazole-d4 enables the measurement and analysis of the pharmacokinetics, metabolism, and distribution of Sulfamethoxazole in experimental studies without affecting its biological activity .
Result of Action
The result of N-Acetyl Sulfamethoxazole-d4’s action involves facilitating the accurate and reliable quantification of Sulfamethoxazole levels, contributing to the understanding of its behavior and interactions within biological systems .
生化分析
Biochemical Properties
N-Acetyl Sulfamethoxazole-d4 (major) is a synthetic antimicrobial drug used to treat various bacterial infections, particularly respiratory and urinary tract infections . It belongs to the class of sulfonamide drugs, which inhibit the growth and reproduction of bacteria by blocking the synthesis of dihydrofolic acid .
Cellular Effects
The cellular effects of N-Acetyl Sulfamethoxazole-d4 (major) are primarily related to its antimicrobial activity. By inhibiting the synthesis of dihydrofolic acid, it disrupts bacterial growth and reproduction .
Molecular Mechanism
The molecular mechanism of N-Acetyl Sulfamethoxazole-d4 (major) involves serving as a reference molecule for the precise determination of sulfamethoxazole concentrations in various biological matrices . Through its isotopic labeling, N-Acetyl Sulfamethoxazole-d4 enables the measurement and analysis of the pharmacokinetics, metabolism, and distribution of sulfamethoxazole in experimental studies without affecting its biological activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and is typically stored in a -20°C freezer .
Metabolic Pathways
It is known that sulfamethoxazole, the parent compound of N-Acetyl Sulfamethoxazole-d4 (major), is involved in the folate synthesis pathway in bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Sulfamethoxazole-d4 (major) involves the acetylation of sulfamethoxazole-d4. The reaction typically occurs under mild conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-Acetyl Sulfamethoxazole-d4 (major) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its purity and isotopic labeling .
化学反应分析
Types of Reactions
N-Acetyl Sulfamethoxazole-d4 (major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-Acetyl Sulfamethoxazole-d4 (major) can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学研究应用
N-Acetyl Sulfamethoxazole-d4 (major) is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard for the quantification of sulfamethoxazole in biological samples using mass spectrometry.
Pharmacokinetics: To study the metabolism and excretion of sulfamethoxazole in vivo.
Environmental Chemistry: To trace the environmental fate of sulfamethoxazole and its metabolites.
Biomedical Research: To investigate the interactions of sulfamethoxazole with biological targets and its mechanism of action.
相似化合物的比较
Similar Compounds
N-Acetyl Sulfamethoxazole: The non-deuterated version of the compound.
Sulfamethoxazole-d4: The deuterated version without acetylation.
Sulfamethoxazole: The parent compound without any modifications.
Uniqueness
N-Acetyl Sulfamethoxazole-d4 (major) is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements. The acetylation further modifies its chemical properties, making it distinct from its non-acetylated counterparts .
属性
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIUNZCALHVBA-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


